Nilvadipine

Description

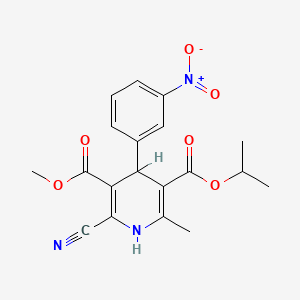

Structure

3D Structure

Properties

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIIFDPAEUKBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046624 | |

| Record name | Nilvadipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nilvadipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75530-68-6 | |

| Record name | Nilvadipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75530-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nilvadipine [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075530686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilvadipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nilvadipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nilvadipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILVADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0214FUT37J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nilvadipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015657 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nilvadipine as a Potential Treatment for Alzheimer's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nilvadipine, a dihydropyridine calcium channel blocker approved for the treatment of hypertension, has been investigated as a potential disease-modifying therapy for Alzheimer's disease (AD). Preclinical studies have suggested multiple beneficial mechanisms of action, including the reduction of amyloid-beta (Aβ) and tau pathology, anti-inflammatory effects, and enhancement of cerebral blood flow. However, the definitive Phase III clinical trial, NILVAD, did not demonstrate a significant benefit on the primary cognitive endpoints in a broad population of patients with mild to moderate AD. Despite the overall negative outcome of the pivotal trial, further analysis of subgroups and secondary outcomes, particularly the observed increase in hippocampal blood flow, warrants continued investigation into the potential of this compound and similar compounds in the early stages of AD or in specific patient populations. This technical guide provides a comprehensive overview of the evidence, from preclinical mechanisms to clinical trial results, to inform future research and development efforts.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. The vascular contribution to AD is increasingly recognized, with evidence of reduced cerebral blood flow (CBF) and blood-brain barrier dysfunction exacerbating the neurodegenerative process.

This compound, a licensed antihypertensive agent, emerged as a candidate for AD treatment due to its potential to address both the amyloid and vascular components of the disease.[1][2][3] Its established safety profile as a treatment for hypertension made it an attractive candidate for repurposing.[4][5] This whitepaper will delve into the preclinical rationale, proposed mechanisms of action, and the detailed results and protocols of the key clinical investigations of this compound for AD.

Preclinical Evidence and Mechanism of Action

Preclinical research has identified several potential mechanisms through which this compound may exert neuroprotective effects in the context of Alzheimer's disease.

-

Amyloid-Beta Regulation : In vitro and in vivo studies in transgenic mouse models of AD have shown that this compound can reduce the production of Aβ40 and Aβ42. It is also suggested to enhance the clearance of Aβ across the blood-brain barrier.

-

Tau Pathology : Preclinical studies have indicated that this compound may have beneficial effects on tau pathology, including reducing tau hyperphosphorylation.

-

Cerebral Blood Flow : this compound has been shown to counteract the vasoconstrictive effects of Aβ and restore cerebral blood flow in animal models. This is particularly relevant as reduced CBF is an early feature of AD.

-

Neuroinflammation : Anti-inflammatory properties of this compound have also been demonstrated in preclinical models, which may contribute to its neuroprotective effects.

Proposed Signaling Pathway

The multifaceted mechanism of action of this compound is thought to involve the modulation of several key cellular pathways. One proposed target is the Spleen Tyrosine Kinase (SYK), which has been implicated in the regulation of Aβ production, tau hyperphosphorylation, and neuroinflammation.

Clinical Development: The NILVAD Trial

The NILVAD study was a large-scale, 18-month, multicenter, randomized, double-blind, placebo-controlled Phase III trial designed to evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease.

Experimental Protocol: NILVAD Trial

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted at 23 academic centers across nine European countries.

-

Participants : 511 individuals aged >50 years with a diagnosis of probable mild to moderate Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria. Participants had a Standardised Mini-Mental State Examination (SMMSE) score of ≥12 and <27.

-

Intervention : Participants were randomly assigned to receive either 8 mg of sustained-release this compound or a matching placebo once daily for 78 weeks.

-

Primary Outcome Measures : The primary outcome was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 12). The Clinical Dementia Rating Scale sum of boxes (CDR-sb) was a gated co-primary outcome, to be considered a primary endpoint only if a significant effect was observed on the ADAS-Cog 12.

-

Secondary Outcome Measures : The Disability Assessment for Dementia (DAD) was a key secondary outcome.

-

Assessments : Participants underwent assessments at baseline, and then at weeks 6, 13, 26, 39, 52, 65, and 78. A final follow-up was conducted at week 82.

-

Substudies : The NILVAD trial included several substudies to investigate the effects of this compound on frailty, cerebrospinal fluid (CSF) and blood biomarkers, and cerebral blood flow.

NILVAD Trial Experimental Workflow

Quantitative Data and Clinical Trial Results

Primary and Secondary Outcomes

The NILVAD trial failed to meet its primary endpoint. There was no significant difference in the rate of cognitive decline as measured by the ADAS-Cog 12 between the this compound and placebo groups over the 78-week treatment period. Similarly, there were no significant effects on the gated co-primary outcome of CDR-sb or the secondary outcome of DAD.

| Cognitive and Functional Outcomes in the NILVAD Trial | | :--- | :--- | :--- | | Outcome Measure | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) | | ADAS-Cog 12 at 78 weeks | 9.63 (95% CI, 8.33–10.93) | 9.41 (95% CI, 8.09–10.73) | | p-value | \multicolumn{2}{c|}{0.465} | Data from Lawlor et al., 2018

Cerebral Blood Flow Substudy

A key finding from a substudy of the NILVAD trial was the effect of this compound on cerebral blood flow. After 6 months of treatment, patients receiving this compound showed a significant increase in blood flow to the hippocampus compared to the placebo group. This effect was observed despite a reduction in systolic blood pressure, suggesting a direct beneficial effect on cerebrovascular function.

| Changes in Cerebral Blood Flow (CBF) and Blood Pressure after 6 Months | | :--- | :--- | :--- | | Parameter | Placebo Group (Mean Change) | This compound Group (Mean Change) | | Hippocampal CBF | - | +20% | | Systolic Blood Pressure | - | -11.5 mm Hg | | Whole-brain Gray-matter CBF | Stable | Stable | Data from Claassen et al., 2019

Safety and Tolerability

This compound was generally safe and well-tolerated in the NILVAD trial. Although there was a higher number of adverse events and serious adverse events in the this compound group compared to placebo, the mortality rate was similar between the two groups. An earlier 6-week open-label study also demonstrated the safety and tolerability of this compound in AD patients, even in those with orthostatic hypotension.

Discussion and Future Directions

The results of the NILVAD trial were disappointing in that they did not demonstrate a cognitive benefit of this compound in a broad population of individuals with mild to moderate Alzheimer's disease. However, the findings from the cerebral blood flow substudy are significant. The 20% increase in hippocampal blood flow is a notable physiological effect in a brain region critical for memory and severely affected in AD.

The disconnect between the improved cerebral blood flow and the lack of cognitive improvement raises several important questions for future research:

-

Timing of Intervention : It is possible that by the time individuals have developed mild to moderate AD, the neurodegenerative process is too advanced for an intervention like this compound to have a clinically meaningful impact on cognition, even with improved blood flow. Future studies could explore the efficacy of this compound in earlier stages of the disease, such as in individuals with mild cognitive impairment or even in presymptomatic individuals at high risk.

-

Patient Stratification : The overall neutral result of the NILVAD trial may mask benefits in specific subgroups of patients. For instance, individuals with a more significant vascular component to their dementia might derive greater benefit. Future trials could incorporate biomarkers for patient selection.

-

Combination Therapies : Given the multifactorial nature of AD, combination therapies that target different aspects of the disease pathology may be more effective. This compound, with its vascular effects, could be a candidate for use in conjunction with amyloid- or tau-targeting therapies.

Logical Relationship of this compound's Effects in AD

Conclusion

While this compound did not prove to be an effective treatment for slowing cognitive decline in mild to moderate Alzheimer's disease in the pivotal NILVAD trial, the research has provided valuable insights. The demonstration of a significant increase in hippocampal blood flow confirms a tangible biological effect in a critical brain region. This finding, coupled with the preclinical evidence of effects on amyloid and tau pathology, suggests that the therapeutic window for this class of drugs may be earlier in the disease continuum. Future research should focus on early intervention, patient stratification using biomarkers, and potentially combination therapy approaches to fully elucidate the potential of vascular-targeted treatments like this compound in the fight against Alzheimer's disease. The detailed protocols and data from the NILVAD study provide a solid foundation for the design of these future investigations.

References

- 1. This compound in mild to moderate Alzheimer disease: A randomised controlled trial | PLOS Medicine [journals.plos.org]

- 2. This compound in mild to moderate Alzheimer disease: A randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in mild to moderate Alzheimer disease: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. isrctn.com [isrctn.com]

Neuroprotective Effects of Nilvadipine in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of nilvadipine. This compound, a dihydropyridine calcium channel blocker, has demonstrated therapeutic potential in various preclinical models of neurodegenerative diseases and brain injury. This document synthesizes key findings on its mechanisms of action, including its impact on amyloid-beta (Aβ) pathology, tau hyperphosphorylation, neuroinflammation, and cerebral blood flow. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate the design and interpretation of future research.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting key pathological cascades in neurodegeneration. Preclinical studies have identified its roles in modulating amyloid-beta metabolism, reducing tau hyperphosphorylation, suppressing neuroinflammation, and improving cerebrovascular function.[1][2][3]

Modulation of Amyloid-Beta Pathology

This compound has been shown to influence the production and clearance of amyloid-beta peptides (Aβ40 and Aβ42), the primary components of amyloid plaques in Alzheimer's disease.[1] In vitro studies have demonstrated that this compound can reduce the production of Aβ40 and Aβ42.[1] Furthermore, preclinical investigations in transgenic mouse models of Alzheimer's disease suggest that this compound enhances the clearance of Aβ across the blood-brain barrier.

Attenuation of Tau Hyperphosphorylation

The hyperphosphorylation of the microtubule-associated protein tau is another key pathological hallmark of Alzheimer's disease and other tauopathies. Preclinical evidence indicates that this compound can mitigate tau pathology. Studies in transgenic mouse models of tauopathy have shown that treatment with the (-)-enantiomer of this compound significantly reduces tau hyperphosphorylation at pathologically relevant epitopes. This effect is linked to the inhibition of spleen tyrosine kinase (Syk).

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component in the progression of many neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties in preclinical models of traumatic brain injury (TBI). Treatment with this compound has been shown to reduce both astrogliosis and microgliosis in the brains of mice subjected to repetitive mild TBI.

Improvement of Cerebral Blood Flow

Reduced cerebral blood flow (CBF) is associated with cognitive decline and the pathogenesis of Alzheimer's disease. This compound has been shown to counteract Aβ-induced vasoconstriction and restore cerebral perfusion in transgenic mouse models. In aged transgenic mice overexpressing Aβ, this compound treatment restored cortical perfusion to levels comparable to those in control animals.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Neuroinflammation and Cognitive Function in a Repetitive Mild Traumatic Brain Injury (r-mTBI) Mouse Model

| Parameter | Model | Treatment Group | Outcome | Reference |

| Astrogliosis (GFAP immunoreactivity) | Aged hTau mice with r-mTBI | This compound | Reduced by ~56% in the corpus callosum compared to vehicle-treated r-mTBI mice. | |

| Microgliosis (Iba1 immunoreactivity) | Young mice with r-mTBI | Racemic this compound | Reduced by 50% in the corpus callosum compared to vehicle-treated r-mTBI mice. | |

| Microgliosis (Iba1 immunoreactivity) | Young mice with r-mTBI | (-)-enantiomer of this compound | Reduced Iba1 immunostaining in the corpus callosum. | |

| Spatial Memory (Cumulative Distance in Barnes Maze) | Young mice with r-mTBI | Racemic this compound | Decreased by 44% compared to vehicle-treated r-mTBI mice. | |

| Spatial Memory (Time to find target in Barnes Maze) | Aged hTau mice with r-mTBI | This compound | Reduced from ~38s in vehicle-treated r-mTBI mice to ~14s. |

Table 2: Effects of this compound on Tau Phosphorylation in a Tauopathy Mouse Model

| Parameter | Model | Treatment Group | Outcome | Reference |

| Tau Phosphorylation (RZ3 fluorescent intensity) | Aged hTau mice with r-mTBI | This compound | Reduced by 50% in the CA1 region of the hippocampus. | |

| Tau Phosphorylation (RZ3 fluorescent intensity) | Aged hTau mice with r-mTBI | This compound | Reduced by 30% in the cortex. | |

| Tau Phosphorylation (PHF-1 and AT8 epitopes) | Tg Tau P301S mice | (-)-Nilvadipine | Significantly reduced hyperphosphorylation. |

Table 3: Effects of this compound on Cerebral Blood Flow in an Alzheimer's Disease Mouse Model

| Parameter | Model | Treatment Group | Outcome | Reference |

| Cortical Perfusion | 20-month-old Tg APPsw mice | Chronic this compound (7 months) | Restored to levels similar to control littermates. |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Animal Models

-

Repetitive Mild Traumatic Brain Injury (r-mTBI) Model: A well-characterized 5-injury model is administered to mice. This model recapitulates aspects of human TBI pathology, including neuroinflammation and cognitive deficits.

-

hTau Mouse Model: These mice express all six isoforms of human tau, providing a model to study tau pathology.

-

Tg APPsw (line 2576) Mouse Model: This transgenic model overexpresses a mutant form of human amyloid precursor protein (APP) with the Swedish mutation, leading to age-dependent increases in Aβ levels and plaque formation.

-

Tg Tau P301S Mouse Model: This transgenic model expresses human tau with the P301S mutation, leading to the development of tau pathology.

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) is filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.

-

Acquisition Phase: Mice are subjected to multiple trials per day for several consecutive days. In each trial, the mouse is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Immunohistochemistry for Neuroinflammation

This protocol is used to quantify microgliosis and astrogliosis.

-

Tissue Preparation: Mice are euthanized, and their brains are collected. The brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.

-

Staining: Brain sections are incubated with primary antibodies against specific markers for microglia (e.g., Iba1) or astrocytes (e.g., Glial Fibrillary Acidic Protein - GFAP).

-

Visualization: Sections are then incubated with fluorescently labeled secondary antibodies.

-

Quantification: Images are captured using a fluorescence microscope. The immunoreactive area (e.g., the percentage of the area stained for Iba1 or GFAP) is quantified using image analysis software.

Western Blotting for Tau Phosphorylation

This technique is used to measure the levels of hyperphosphorylated tau.

-

Protein Extraction: Brain tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated tau epitopes (e.g., PHF-1, AT8) and total tau. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for chemiluminescent detection.

-

Quantification: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated tau are normalized to total tau or the loading control.

Laser Doppler Imaging for Cerebral Blood Flow

This non-invasive technique is used to measure regional cerebral blood flow.

-

Animal Preparation: The mouse is anesthetized, and its head is fixed in a stereotaxic frame. The scalp is incised to expose the skull.

-

Measurement: A laser Doppler imager is positioned over the region of interest (e.g., the cortex). The laser beam scans the area, and the Doppler shift of the reflected light, which is proportional to the movement of red blood cells, is used to generate a map of cerebral perfusion.

-

Data Analysis: The perfusion values are typically expressed as arbitrary units or as a percentage of a baseline measurement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. Treatment With this compound Mitigates Inflammatory Pathology and Improves Spatial Memory in Aged hTau Mice After Repetitive Mild TBI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

Nilvadipine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Dihydropyridine Calcium Channel Blocker

Abstract

Nilvadipine is a potent dihydropyridine calcium channel blocker primarily utilized for the management of hypertension.[1][2] It exerts its therapeutic effects by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] Beyond its established role in cardiovascular medicine, this compound has garnered significant interest for its neuroprotective potential, with research exploring its utility in cerebrovascular diseases and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and relevant signaling pathways to facilitate further investigation and development.

Introduction

This compound is a second-generation dihydropyridine calcium channel blocker with a high affinity for L-type calcium channels. Compared to the prototype nifedipine, this compound exhibits a longer duration of action and greater vascular selectivity, which translates to a more favorable pharmacodynamic profile with less cardiodepression. Its primary indication is the treatment of essential hypertension. More recently, preclinical and clinical studies have suggested a potential role for this compound in the treatment of Alzheimer's disease, attributed to its ability to enhance cerebral blood flow and potentially modulate amyloid-β pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 5-isopropyl 3-methyl 2-cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Molecular Formula | C19H19N3O6 | |

| Molecular Weight | 385.37 g/mol | |

| CAS Number | 75530-68-6 | |

| Appearance | Solid |

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels. By binding to the α1 subunit of the channel, it physically obstructs the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes. This reduction in intracellular calcium concentration inhibits the contractile processes of these cells, leading to the following effects:

-

Vasodilation: Relaxation of arterial smooth muscle results in decreased total peripheral resistance and a lowering of systemic blood pressure.

-

Increased Myocardial Oxygen Supply: Dilation of coronary arteries enhances blood flow to the myocardial tissue.

-

Reduced Afterload: The decrease in peripheral resistance lessens the workload on the heart.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Caption: this compound's mechanism leading to vasodilation.

Pharmacokinetics

This compound is rapidly and completely absorbed following oral administration, though it undergoes significant first-pass metabolism, resulting in an absolute bioavailability of 14-19%.

| Parameter | Value | Species | Reference |

| Bioavailability | 14-19% | Human | |

| Time to Peak Plasma Concentration (Tmax) | 1.08 - 1.50 hours | Human | |

| Elimination Half-life (t1/2) | 15-20 hours | Human | |

| Protein Binding | >98% (in vitro) | Not Specified | N/A |

| Metabolism | Hepatic (Cytochrome P450 system) | Human | |

| Excretion | Primarily renal as inactive metabolites | Human |

Preclinical Pharmacology

In Vitro Studies

| Assay | Endpoint | Value | Species/System | Reference |

| L-type Calcium Channel Inhibition | IC50 | 0.1 nM | Not Specified | |

| L-type Calcium Channel Current Inhibition | IC50 | 3 x 10⁻⁸ M (30 nM) | Rat Frontal Cortical Neurons | |

| Inhibition of K+-induced ⁴⁵Ca²⁺ uptake | IC50 | 2.7 x 10⁻¹⁰ M (0.27 nM) | Dog Coronary Arteries | |

| Inhibition of K+-induced ⁴⁵Ca²⁺ uptake | IC50 | 4.4 x 10⁻⁹ M (4.4 nM) | Guinea Pig Atria | |

| Inhibition of Ca²⁺-induced contractions | pA2 | 10.64 | Dog Coronary Artery | |

| Antioxidant Effect (myocardial membrane lipid peroxidation) | IC50 | 25.1 µM | Rat | |

| Inhibition of Aortic Smooth Muscle Cell Migration | IC50 | 0.033 nM | Rat |

In Vivo Studies

-

Vasodilatory Potency: this compound is 4- to 16-fold more potent as a vasodilator compared to nifedipine.

-

Vascular/Cardiac Potency Ratio: The vascular/cardiac potency ratio for this compound is 251, which is 9- to 10-fold greater than that of nifedipine, indicating higher vascular selectivity.

-

Cerebral Blood Flow: In a transgenic mouse model of Alzheimer's disease, this compound restored cortical perfusion levels. It also dilated pial arterioles in rats in a dose-dependent manner at concentrations ≥ 10⁻⁹ M.

Clinical Efficacy

Hypertension

A double-blind, randomized, placebo-controlled study in patients with mild to moderate essential hypertension demonstrated that this compound at doses of 8 mg and 16 mg once daily significantly reduced sitting diastolic blood pressure compared to placebo after 8 weeks of therapy.

| Treatment Group | Mean Change in Sitting Diastolic Blood Pressure (mmHg) | Number of Patients (n) |

| Placebo | -6.8 | 59 |

| This compound 8 mg | -10.4 | 60 |

| This compound 16 mg | -11.0 | 49 |

Data from a multicenter study on ambulatory treatment of hypertension.

Alzheimer's Disease

The NILVAD trial, a large-scale Phase III study, investigated the efficacy of this compound in patients with mild to moderate Alzheimer's disease. The primary analysis did not show a statistically significant benefit of this compound on the co-primary outcomes of cognitive and functional decline. However, some research suggests a potential benefit in very early-stage Alzheimer's, with one study indicating an almost 50% reduction in the rate of cognitive decline in this subgroup.

| Study | Population | Primary Outcome | Result | Reference |

| NILVAD Phase III Trial | Mild to moderate Alzheimer's disease (n=511) | Change in ADAS-Cog 12 and CDR-sb | No significant treatment benefit observed. | |

| Roskamp Institute Study | Very mild/early-stage Alzheimer's | Cognitive decline | Slowed cognitive decline compared to placebo. |

Safety and Tolerability

This compound is generally well-tolerated. The most common side effects are typical of dihydropyridine calcium channel blockers and are related to their vasodilatory effects.

Common Adverse Events:

-

Headache

-

Dizziness

-

Flushing

-

Palpitations

-

Peripheral edema

Less Common and Rare Adverse Events:

-

Gastrointestinal issues (nausea, abdominal pain)

-

Fatigue

-

Hepatic dysfunction (rare)

-

Gingival hyperplasia (rare)

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the L-type calcium channel.

Objective: To determine the IC50 and Ki of a test compound for the L-type calcium channel.

Materials:

-

Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex).

-

Radioligand (e.g., [³H]nitrendipine).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of unlabeled nifedipine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Counting: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

NILVAD Clinical Trial Protocol (Abbreviated)

Objective: To investigate the efficacy and safety of this compound as a treatment for mild-to-moderate Alzheimer's disease.

Study Design: A European multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III trial.

Participants: 511 individuals aged >50 years with a diagnosis of probable mild to moderate Alzheimer's disease.

Intervention:

-

This compound 8 mg sustained-release capsule once daily.

-

Matching placebo capsule once daily.

Duration: 78 weeks of treatment.

Primary Outcome Measures:

-

Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 12).

-

Clinical Dementia Rating Scale sum of boxes (CDR-sb) as a gated co-primary outcome.

Secondary Outcome Measures:

-

Disability Assessment for Dementia (DAD).

-

Safety and tolerability assessments.

Data Collection: Assessments performed at baseline, 13, 52, and 78 weeks.

NILVAD Clinical Trial Workflow

Caption: Simplified workflow of the NILVAD clinical trial.

Conclusion

This compound is a well-established dihydropyridine calcium channel blocker with a proven efficacy and safety profile for the treatment of hypertension. Its high vascular selectivity and long duration of action offer advantages over older agents in its class. While its potential as a disease-modifying therapy for Alzheimer's disease was not confirmed in a large Phase III trial for mild to moderate stages, further research into its effects in very early disease may be warranted. This guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for ongoing and future research and development efforts in both cardiovascular and neurological fields.

References

The Effect of Nilvadipine on Cerebral Blood Flow: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of nilvadipine, a dihydropyridine calcium channel blocker, on cerebral blood flow (CBF). The information presented herein is synthesized from key clinical trials and preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.

Executive Summary

Cerebrovascular changes, including diminished cerebral blood flow, are increasingly recognized as early and contributing factors in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease.[1] this compound, an antihypertensive agent, has been investigated for its potential neuroprotective effects, partly through its influence on cerebral hemodynamics.[2] Clinical evidence, most notably from a substudy of the NILVAD trial, demonstrates that this compound can selectively increase blood flow in the hippocampus, a region critical for memory and learning, in patients with mild to moderate Alzheimer's disease.[3][4] This effect is observed alongside a reduction in systemic blood pressure, suggesting a beneficial modulation of cerebrovascular resistance without compromising overall brain perfusion.[3] This paper will dissect the quantitative outcomes, experimental designs, and molecular pathways associated with this compound's impact on cerebral circulation.

Quantitative Data on Cerebral Blood Flow

The primary human data on this compound's effect on cerebral blood flow comes from a randomized, double-blind, placebo-controlled substudy of the NILVAD trial. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of 6-Month this compound Treatment on Regional Cerebral Blood Flow (CBF) in Patients with Alzheimer's Disease

| Brain Region | Change in CBF (mL/100 g per minute) | 95% Confidence Interval | P-value |

| Hippocampus (Left) | +24.4 | 4.3 to 44.5 | 0.02 |

| Hippocampus (Right) | +20.1 | -0.6 to 40.8 | 0.06 |

| Whole-Brain Gray Matter | +5.4 | -6.4 to 17.2 | 0.36 |

| Posterior Cingulate Cortex | +5.2 | -16.5 to 27.0 | 0.63 |

Data represents the mean change from baseline after 6 months of treatment compared to placebo.

Table 2: Hemodynamic Effects of 6-Month this compound Treatment

| Parameter | Mean Change | 95% Confidence Interval | P-value |

| Systolic Blood Pressure | -11.5 mm Hg | -19.7 to -3.2 | <0.01 |

Data represents the difference in change from baseline between the this compound and placebo groups.

In a separate study involving elderly hypertensive patients, this compound was also shown to increase carotid and vertebral artery flow, further supporting its positive effects on cerebral perfusion.

Experimental Protocols

The methodologies employed in the key clinical trials are crucial for interpreting the validity and implications of the findings.

The NILVAD Cerebral Blood Flow Substudy Protocol

This was a pre-planned substudy within the larger NILVAD trial, a European multicenter, randomized, placebo-controlled, double-blind study.

-

Participants: 58 patients with mild-to-moderate Alzheimer's disease were enrolled, with 44 (22 in each group) completing the 6-month study in compliance with the protocol and without magnetic resonance exclusion criteria. The mean age of the participants was approximately 72.8 years.

-

Intervention: Participants were randomly assigned to receive either 8 mg of this compound or a placebo once daily for 6 months.

-

Primary Outcome Measure: The primary endpoint was the change in cerebral blood flow from baseline to 6 months.

-

CBF Measurement Technique: Cerebral blood flow was quantified using Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI). This non-invasive technique uses magnetically labeled arterial blood water as an endogenous tracer to measure tissue perfusion.

-

Regions of Interest (ROI): A priori regions of interest were defined as the whole-brain gray matter and the hippocampus. Post-hoc analyses were also conducted on other areas like the posterior cingulate cortex.

-

Image Analysis: ASL-MRI data was post-processed using FSL software to calculate CBF in the specified regions of interest.

Study in Elderly Hypertensives

An earlier single-blind, crossover study compared the hemodynamic responses of this compound and nifedipine in 25 elderly hypertensive patients.

-

Design: Patients received either this compound or sustained-release nifedipine twice daily for 8 weeks, with a 4-week washout period between treatments.

-

Measurements: Hemodynamic parameters, including carotid and vertebral artery blood flow, were measured using Doppler flowmetry at the end of each treatment and washout period.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is a dihydropyridine-type calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium ions, which is a critical step in smooth muscle contraction. The resulting vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure. This compound exhibits a high selectivity for cerebral blood vessels, which may contribute to its observed effects on cerebral blood flow.

Caption: this compound's mechanism of action on vascular smooth muscle.

NILVAD CBF Substudy Experimental Workflow

The workflow of the NILVAD CBF substudy followed a rigorous, controlled design to assess the impact of this compound on cerebral perfusion.

Caption: Experimental workflow of the NILVAD CBF substudy.

Conclusion

References

- 1. Effects of this compound on Cerebral Blood Flow in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Hypertension Drug Increases Hippocampal Blood Flow in Patients with Alzheimer’s Disease | Sci.News [sci.news]

The Impact of Nilvadipine on Tau Phosphorylation Pathways: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effect of Nilvadipine on tau protein phosphorylation, a key pathological hallmark of Alzheimer's disease and other tauopathies. It consolidates findings from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Executive Summary

Hyperphosphorylation of the microtubule-associated protein tau is a critical event in the pathogenesis of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. This compound, a dihydropyridine calcium channel blocker, has demonstrated therapeutic potential beyond its primary antihypertensive effects. Preclinical evidence indicates that this compound, particularly its (-)-enantiomer, can mitigate tau hyperphosphorylation. This document elucidates the primary known mechanism of action, which involves the inhibition of Spleen Tyrosine Kinase (Syk), leading to downstream modulation of Glycogen Synthase Kinase-3β (GSK-3β), a major tau kinase. This guide serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for tauopathies.

Quantitative Data on this compound's Effect on Tau Phosphorylation

Preclinical studies utilizing transgenic mouse models of tauopathy have provided quantitative evidence of this compound's efficacy in reducing tau hyperphosphorylation at specific pathological epitopes. The primary findings are summarized below.

Table 1: Effect of (-)-Nilvadipine on Tau Phosphorylation in Tg Tau P301S Mice

| Phospho-Epitope | Antibody | Change in Phosphorylation | Statistical Significance | Reference |

| Ser202/Thr205 | AT8 | Significant Reduction | p < 0.05 | [1] |

| Ser396/Ser404 | PHF-1 | Significant Reduction | p < 0.05 | [1] |

Data derived from Western blot analysis of brain homogenates from Tg Tau P301S mice treated with (-)-Nilvadipine[1].

Signaling Pathways Implicated in this compound's Anti-Tauopathy Effects

The principal mechanism by which this compound is understood to reduce tau phosphorylation is through the inhibition of Spleen Tyrosine Kinase (Syk). This action initiates a signaling cascade that ultimately downregulates the activity of GSK-3β, a key kinase responsible for pathological tau phosphorylation.

The Syk-PKA-GSK-3β Signaling Pathway

Preclinical research has demonstrated that the (-)-enantiomer of this compound, which is not responsible for the drug's calcium channel blocking activity, inhibits Syk[2]. Inhibition of Syk by (-)-Nilvadipine leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates GSK-3β at its inhibitory serine-9 residue[2]. This inhibitory phosphorylation reduces the catalytic activity of GSK-3β, thereby decreasing the phosphorylation of tau at GSK-3β-dependent sites.

Potential Involvement of Other Kinase Pathways

While the Syk-GSK-3β pathway is the most clearly elucidated mechanism for this compound, other tau kinases such as Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 5 (Cdk5) are critical in tau pathology. Studies on other calcium channel blockers suggest potential indirect effects on these pathways. However, direct evidence for this compound's modulation of ERK and Cdk5 activity in the context of tau phosphorylation is currently limited.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on tau phosphorylation.

Animal Model and Treatment

-

Animal Model: Transgenic mice expressing human tau with the P301S mutation (Tg Tau P301S) are a commonly used model for tauopathies. These mice develop age-dependent NFT-like pathology.

-

Drug Administration: (-)-Nilvadipine can be administered via daily intraperitoneal injections at a specified dosage (e.g., 2 mg/kg) for a defined period (e.g., 10 days). A vehicle control group (e.g., DMSO in saline) should be included.

Western Blot Analysis of Tau Phosphorylation

This protocol allows for the quantification of changes in the phosphorylation state of tau at specific epitopes.

-

Protein Extraction:

-

Homogenize brain tissue (e.g., cortex or hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins based on molecular weight by loading equal amounts of protein per lane on a polyacrylamide gel (e.g., 10% Tris-glycine).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane extensively with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-tau bands to the total tau or loading control bands.

-

In Vitro Spleen Tyrosine Kinase (Syk) Activity Assay

This assay can be used to determine the direct inhibitory effect of this compound on Syk activity.

-

Reagents and Setup:

-

Recombinant active Syk enzyme.

-

Syk substrate (e.g., a generic tyrosine kinase substrate peptide).

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound (and its enantiomers) at various concentrations.

-

A method to detect phosphorylation (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

-

Assay Procedure:

-

In a multi-well plate, add the Syk enzyme, substrate, and different concentrations of this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity according to the chosen detection method.

-

Calculate the IC50 value of this compound for Syk inhibition by plotting the percentage of inhibition against the drug concentration.

-

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound, particularly its (-)-enantiomer, reduces tau hyperphosphorylation through a mechanism involving the inhibition of Spleen Tyrosine Kinase and subsequent downregulation of GSK-3β activity. This provides a compelling rationale for the further investigation of this compound and other Syk inhibitors as potential disease-modifying therapies for Alzheimer's disease and related tauopathies.

Future research should focus on:

-

Further elucidating the dose-dependent effects of this compound on a wider range of tau phosphorylation sites.

-

Investigating the potential direct or indirect effects of this compound on other key tau kinases, such as ERK and Cdk5, in neuronal models.

-

Exploring the long-term efficacy of this compound in preventing or slowing the progression of NFT pathology and associated cognitive deficits in various animal models of tauopathy.

-

Translating these preclinical findings into well-designed clinical trials with tau-specific biomarkers to assess the therapeutic potential of this compound in patients with tauopathies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to understand and target the complex mechanisms of tau pathology.

References

The Pharmacokinetics and Bioavailability of Nilvadipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and metabolic fate of nilvadipine, a dihydropyridine calcium channel blocker. The information presented herein is synthesized from a range of preclinical and clinical studies to support research and development activities.

Pharmacokinetic Profile

This compound is characterized by rapid and complete absorption following oral administration, but it undergoes extensive first-pass metabolism, which significantly influences its bioavailability.

Absorption

Following oral administration, this compound is absorbed quickly and completely from the gastrointestinal tract.[1][2] In healthy male volunteers, maximum plasma concentrations (Cmax) are typically reached between 1.08 and 1.50 hours after dosing.[3]

Distribution

This compound exhibits a high volume of distribution at steady-state (greater than 4 L/kg) in all animal species studied, indicating extensive distribution into tissues.[4] After intravenous administration in rats, radioactivity from 14C-labeled this compound was rapidly distributed to various tissues, with high concentrations maintained in the liver and kidneys.[5] The long final elimination half-life of 15 to 20 hours in humans is likely attributable to a slow redistribution of the drug from tissue compartments back into the systemic circulation.

This compound is highly bound to plasma proteins. The unbound, or free, fraction of this compound in plasma is low across various species: 1.94% in mice, 1.89% in rabbits, and 0.85% in dogs. In humans, this compound binds non-specifically to plasma lipoproteins, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL).

Metabolism

The primary factor limiting the systemic availability of this compound is extensive first-pass metabolism in the liver. This process is mediated by the cytochrome P450 (CYP450) enzyme system. The main metabolic transformations involve:

-

Oxidation of the 1,4-dihydropyridine ring to its pyridine analogue.

-

Hydrolysis of the 5-isopropyl ester or 3-methyl ester group to a carboxylic acid.

-

Hydroxylation of the 6-methyl group or the methyl group of the isopropyl ester chain.

These biotransformation pathways result in the formation of inactive metabolites. The disposition of this compound can be stereoselective and species-dependent; for instance, after oral dosing in male rats, the plasma concentration of the more potent (+)-nilvadipine was lower than that of the (-)-enantiomer, while in dogs, the concentration of the (+)-enantiomer was significantly higher.

Excretion

This compound is eliminated from the body primarily as inactive metabolites via the kidneys. Following administration of radiolabeled this compound in animal studies, only trace amounts of the unchanged drug were found in urine and bile. In bile duct-cannulated rats, approximately 75% of the radioactive dose was excreted in the bile. In dogs, urinary excretion accounted for 56-61% of the administered radioactive dose. Unchanged this compound was not detected in human urine.

Bioavailability

Absolute and Dose-Dependent Bioavailability

Due to the significant first-pass effect, the absolute bioavailability of this compound in humans is approximately 14-19%. In animal models, oral bioavailability varies, with values of 3-4% in male rats, 2% in rabbits, and between 29% and 44% in other species like dogs.

Pharmacokinetic studies in healthy volunteers have shown that the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase in proportion to the dose for single oral doses up to about 12 mg. At higher doses of 16 and 20 mg, this linear relationship may be lost, suggesting that the first-pass hepatic elimination of the drug may become concentration-dependent or saturated.

Factors Influencing Bioavailability

-

Food: The presence of food has little effect on the extent of this compound bioavailability. Studies in healthy volunteers showed no significant differences in AUC or Cmax between fasted and fed states. However, a high-calorie meal (748-kcal) was found to slightly but significantly increase the time to reach Cmax, indicating a possible delay in drug absorption that is not considered therapeutically important in chronic therapy.

-

Hepatic Impairment: In patients with liver cirrhosis, the bioavailability of this compound is increased. Despite this, repeated administration does not appear to lead to drug accumulation.

-

Drug-Drug Interactions: Co-administration of this compound with drugs that modulate the activity of the CYP450 system can significantly alter its plasma concentration.

-

CYP3A4 Inducers: Rifampicin, a potent inducer of CYP3A4, has been shown to reduce the mean AUC of this compound from 17.4 to 0.6 µg l−1 h, effectively abolishing its hypotensive effects.

-

CYP3A4 Inhibitors: Grapefruit juice, a known inhibitor of intestinal CYP3A4, can significantly increase the bioavailability of this compound, potentially leading to enhanced effects and side effects.

-

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t½ (hours) | Reference |

|---|---|---|---|---|---|

| 2 mg | 1.48 ± 0.47 | 1.08 - 1.50 | Proportional to dose | 11.0 ± 2.3 | |

| 4 mg | 3.48 ± 0.53 | 1.08 - 1.50 | Proportional to dose | 11.0 ± 2.3 | |

| 6 mg | 6.69 ± 1.54 | 1.08 - 1.50 | Proportional to dose | 11.0 ± 2.3 |

Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound in Animal Species

| Species | Route | Dose | t½ (hours) | Vd (L/kg) | CL (L/h/kg) | Absolute Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mouse | IV | 0.1 mg/kg | 0.73 | >4 | High | N/A | |

| Rat (Male) | IV | 0.1 mg/kg | 1.2 | >4 | High | N/A | |

| Rat (Male) | Oral | 10 mg/kg | N/A | N/A | N/A | 3 - 4.3 | |

| Rabbit | IV | 0.1 mg/kg | 3.7 | >4 | Moderate | N/A | |

| Rabbit | Oral | N/A | N/A | N/A | N/A | 2 | |

| Dog | IV | 0.1 mg/kg | 5.0 | >4 | Low | N/A | |

| Dog | Oral | 1 mg/kg | ~6 | N/A | N/A | 37 - 44 |

Vd (Volume of Distribution at steady-state), CL (Systemic Plasma Clearance), N/A (Not Available).

Table 3: Plasma Protein Binding of this compound in Animal Species

| Species | Free Fraction in Plasma (%) | % Bound (Calculated) | Reference |

|---|---|---|---|

| Mouse | 1.94 | 98.06 | |

| Rabbit | 1.89 | 98.11 |

| Dog | 0.85 | 99.15 | |

Key Experimental Methodologies

Human Pharmacokinetic Studies

Clinical pharmacokinetic evaluations of this compound have typically been conducted in healthy male volunteers. A common study design is the Latin-square, crossover method, where each subject receives different doses or treatments (e.g., fasted vs. fed) separated by a washout period. For single-dose studies, oral doses have ranged from 2 mg to 20 mg. Following drug administration, serial blood samples are collected over a period of up to 32 hours to characterize the plasma concentration-time profile.

Animal Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies have been performed in mice, rats, rabbits, and dogs using both intravenous (IV) and oral administration. To trace the drug's fate, these studies often employ 14C-radiolabeled this compound. Following administration, samples of blood, urine, feces, and bile (from cannulated animals) are collected over time. Tissue distribution is assessed by measuring radioactivity in various organs at different time points post-dosing.

Bioanalytical Methods

Quantification of this compound in biological matrices requires highly sensitive analytical methods due to the low nanogram-per-milliliter concentrations observed in plasma.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Early studies utilized capillary column gas chromatography coupled with negative-ion chemical ionization mass spectrometry. This method achieved a lower limit of detection of 0.01 ng/mL in human plasma.

-

Gas Chromatography with Electron Capture Detection (GC-ECD): This method has been used for determining this compound concentrations in urine, with a detection limit of 0.5 ng/mL.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While not explicitly detailed for this compound in the provided results, LC-MS/MS is the modern standard for quantifying small molecule drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and throughput.

-

Capillary Electrophoresis-Frontal Analysis (CE/FA): This specialized technique has been applied to study the enantioselective binding of this compound to plasma lipoproteins.

Visualizations

Mechanism of Action

Caption: this compound blocks L-type calcium channels on vascular smooth muscle cells.

Pharmacokinetic and Metabolic Pathway Overview

Caption: Oral this compound undergoes extensive first-pass metabolism in the liver.

Experimental Workflow for a Human Pharmacokinetic Study

Caption: Workflow for determining pharmacokinetic parameters in human subjects.

References

- 1. This compound: profile of a new calcium antagonist. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound, a new dihydropyridine calcium antagonist, in mice, rats, rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, distribution and excretion of this compound, a new dihydropyridine calcium antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Nilvadipine: A Technical Guide

An in-depth exploration of the discovery and chemical synthesis of Nilvadipine, a potent dihydropyridine calcium channel blocker. This whitepaper details the historical context of its development, provides a comprehensive overview of its chemical synthesis via the Hantzsch reaction, and presents key quantitative data for researchers, scientists, and drug development professionals.

Introduction

This compound is a second-generation dihydropyridine calcium channel blocker primarily used in the management of hypertension.[1][2] Its discovery and development were part of a broader effort in cardiovascular pharmacology to create more selective and longer-acting antihypertensive agents compared to the prototype, nifedipine.[3][4] Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), this compound emerged from structure-activity relationship studies aimed at optimizing the therapeutic profile of dihydropyridine derivatives.[5] This document provides a detailed technical overview of the discovery and, critically, the chemical synthesis of this compound, offering a valuable resource for chemists and pharmacologists in the field.

Discovery and Development

The journey to this compound began with the success of the first-generation dihydropyridine calcium channel blockers in the 1960s. These early compounds, while effective, were characterized by a short duration of action and a propensity for side effects such as reflex tachycardia. Recognizing these limitations, researchers at Fujisawa Pharmaceutical Co., Ltd. embarked on a program to synthesize novel dihydropyridine analogues with improved pharmacokinetic and pharmacodynamic properties.

The key innovation in the structure of this compound was the introduction of a cyano group at the 2-position of the dihydropyridine ring. This structural modification, a departure from the symmetrical nature of earlier dihydropyridines, was the result of extensive structure-activity relationship (SAR) studies. These studies revealed that substitution at the 2-position could significantly influence the compound's potency and duration of action. The selection of the isopropyl and methyl ester groups at the 5- and 3-positions, respectively, along with the 3-nitrophenyl substituent at the 4-position, was also a result of meticulous optimization to achieve the desired therapeutic profile.

Chemical Synthesis of this compound

The most common and historically significant method for synthesizing the dihydropyridine core of this compound is the Hantzsch pyridine synthesis, a multi-component reaction that has been adapted for this specific molecule. The synthesis can be conceptually divided into the preparation of key intermediates and the final cyclocondensation reaction.

Key Intermediates

The synthesis of this compound (designated as compound IV in the following scheme) involves the reaction of three key components: 3-nitrobenzaldehyde (1 ), methyl 4,4-dimethoxyacetoacetate, and isopropyl 3-aminocrotonate. A crucial intermediate in one of the primary synthetic routes is 5-Isopropyl-3-methyl 2-formyl-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (II ).

Experimental Protocols

The following protocols are based on established synthetic routes for this compound and its key intermediates.

Step 1: Synthesis of 5-Isopropyl 3-methyl 2-(dimethoxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (I)

A mixture of 3-nitrobenzaldehyde (15.1 g, 0.1 mol), methyl 4,4-dimethoxyacetoacetate (17.6 g, 0.1 mol), and isopropyl 3-aminocrotonate (14.3 g, 0.1 mol) in a suitable organic solvent (e.g., isopropanol) is heated at reflux for 8-12 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried to afford compound I .

Step 2: Synthesis of 5-Isopropyl-3-methyl 2-formyl-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (II)

Compound I is dissolved in an organic solvent such as acetone. An aqueous solution of a strong acid (e.g., hydrochloric acid) is added, and the mixture is stirred at room temperature for 1-12 hours to facilitate hydrolysis of the acetal. The resulting product, compound II , is then isolated by extraction and purified by recrystallization.

Step 3: Synthesis of the Oxime Intermediate (III)

To a solution of compound II in a protic solvent like ethanol, hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The product, the corresponding oxime III , is then isolated.

Step 4: Dehydration to this compound (IV)

The oxime intermediate III is subjected to dehydration in an alkaline environment to yield this compound (IV ). This can be achieved by heating the oxime in a high-boiling solvent with a dehydrating agent. The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethyl acetate and petroleum ether.

Chemical Synthesis Workflow

Caption: Workflow of this compound Synthesis.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₉N₃O₆ |

| Molar Mass | 385.38 g/mol |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 158-161 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 1.25 (d, 6H), 2.35 (s, 3H), 3.62 (s, 3H), 5.05 (m, 1H), 5.85 (s, 1H), 7.40-8.15 (m, 4H), 9.55 (s, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 19.5, 21.8, 51.5, 69.2, 103.8, 104.2, 117.2, 122.5, 124.0, 129.5, 134.8, 147.2, 148.5, 149.8, 165.2, 166.8 |

| IR (KBr, cm⁻¹) | Data not available in the search results |

| Mass Spectrometry (m/z) | Data not available in the search results |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by blocking L-type calcium channels, which are prevalent in vascular smooth muscle cells. The influx of calcium ions through these channels is a critical step in the process of muscle contraction. By inhibiting this influx, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

Caption: Mechanism of Action of this compound.

Conclusion

This compound represents a significant advancement in the development of dihydropyridine calcium channel blockers, offering improved therapeutic characteristics over its predecessors. Its synthesis, rooted in the principles of the Hantzsch reaction, showcases a classic yet adaptable approach to the creation of complex heterocyclic molecules. The detailed understanding of its discovery, synthesis, and mechanism of action provides a solid foundation for further research and development in the field of cardiovascular therapeutics. This technical guide serves as a comprehensive resource for professionals dedicated to advancing the science of drug discovery and development.

References

- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on this compound. I. Synthesis and structure-activity relationships of 1,4-dihydropyridines containing novel substituents at the 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]

Nilvadipine's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilvadipine, a dihydropyridine calcium channel blocker traditionally used for the management of hypertension, has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its multifaceted mechanism of action within the central nervous system (CNS) extends beyond its classical role as an L-type calcium channel antagonist, encompassing novel targets that influence key pathological hallmarks of Alzheimer's, including amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and neuroinflammation. This technical guide provides a comprehensive overview of the molecular targets of this compound in the CNS, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations to facilitate further research and drug development efforts.

Primary Molecular Targets

This compound's effects within the central nervous system are primarily attributed to its interaction with two key molecular targets: L-type voltage-gated calcium channels (LTCCs) and Spleen Tyrosine Kinase (Syk).

L-Type Voltage-Gated Calcium Channels (LTCCs)

As a dihydropyridine, this compound's principal mechanism of action is the blockade of L-type calcium channels.[1][2] In the CNS, these channels are crucial for regulating calcium influx into neurons, which in turn modulates a wide array of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.

This compound exhibits a high affinity for LTCCs, leading to a reduction in intracellular calcium concentrations.[3] This action is believed to contribute to its neuroprotective effects by preventing calcium overload-induced excitotoxicity, a common pathway in neuronal cell death associated with ischemic events and neurodegenerative diseases.

Spleen Tyrosine Kinase (Syk)

More recently, research has unveiled a novel and significant molecular target of this compound in the CNS: Spleen Tyrosine Kinase (Syk). Importantly, this interaction is independent of its effects on L-type calcium channels. Syk is a non-receptor tyrosine kinase that plays a critical role in immune and inflammatory signaling pathways. In the brain, Syk is implicated in the regulation of microglial activation and the production of pro-inflammatory cytokines.

This compound acts as an inhibitor of Syk, thereby modulating neuroinflammatory responses. This inhibition has been shown to have profound downstream effects on the core pathologies of Alzheimer's disease, including a reduction in amyloid-beta production and an attenuation of tau hyperphosphorylation.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the interaction of this compound with its primary molecular targets in the central nervous system.

| Target | Parameter | Value | Species | Tissue/Cell Type | Reference |

| L-Type Calcium Channel | IC50 | 3 x 10⁻⁸ M (30 nM) | Rat | Frontal Cortical Neurons | |

| L-Type Calcium Channel | IC50 | 1.5 x 10⁻⁷ M (150 nM) | Rat | Hippocampal CA1 Pyramidal Neurons | |

| Spleen Tyrosine Kinase (Syk) | - | Inhibitor | - | - |

Table 1: Inhibitory Concentrations of this compound on L-Type Calcium Channels.

| Effect | Measurement | Result | Model | Reference |

| Cerebral Blood Flow (Hippocampus) | Arterial Spin Labeling (ASL) MRI | ~20% increase in blood flow | Human (Alzheimer's disease patients) | |

| Amyloid-β (Aβ) Clearance | In vitro Blood-Brain Barrier Transcytosis | Ranked among several dihydropyridines for facilitating Aβ clearance (Nitrendipine > ... > this compound) | In vitro model | |

| Amyloid-β (Aβ) Vasoactivity | Isolated Artery Assay | Completely inhibited Aβ-induced vasoconstriction | Rat Aortae and Human Middle Cerebral Arteries | |

| Tau Hyperphosphorylation (PHF-1 epitope) | Western Blot | Significantly reduced in (-)-nilvadipine treated mice | Tg Tau P301S mice | |

| Tau Hyperphosphorylation (AT8 epitope) | Western Blot | Significantly reduced in (-)-nilvadipine treated mice | Tg Tau P301S mice |

Table 2: Functional Effects of this compound in the Central Nervous System.

Signaling Pathways

The interaction of this compound with its molecular targets initiates downstream signaling cascades that culminate in its observed neuroprotective and disease-modifying effects.

L-Type Calcium Channel Blockade and Neuroprotection

Caption: this compound's inhibition of L-type calcium channels reduces calcium influx, mitigating excitotoxicity and promoting neuroprotection.

Spleen Tyrosine Kinase (Syk) Inhibition Pathway

Caption: this compound inhibits Syk, leading to reduced Aβ production, tau hyperphosphorylation, and neuroinflammation.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of this compound's effects in the CNS.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of this compound on L-type calcium channel currents in isolated neurons.

-

Methodology:

-

Cell Preparation: Acutely dissociate neurons (e.g., from rat frontal cortex or hippocampus) using enzymatic digestion and mechanical trituration.

-

Recording: Establish a whole-cell patch-clamp configuration on an isolated neuron using a glass micropipette filled with an appropriate internal solution.

-

Voltage Protocol: Clamp the neuron at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents.

-

Drug Application: Perfuse the recording chamber with an external solution containing varying concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of the calcium current before and after drug application to determine the inhibitory effect and calculate the IC50 value.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess this compound's effect on calcium channels.